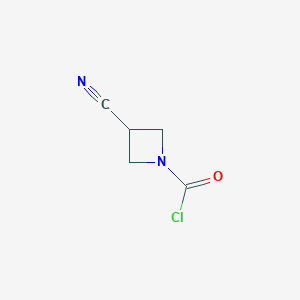

3-Cyanoazetidine-1-carbonyl chloride

Description

3-Cyanoazetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The presence of both cyano and carbonyl chloride functional groups makes it a versatile intermediate for the synthesis of various biologically active molecules and complex organic compounds.

Propriétés

IUPAC Name |

3-cyanoazetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5(9)8-2-4(1-7)3-8/h4H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSXFUFHXDNIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanoazetidine-1-carbonyl chloride typically involves the reaction of azetidine derivatives with cyanogen chloride or similar reagents.

Industrial Production Methods: Industrial production of 3-Cyanoazetidine-1-carbonyl chloride may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality standards .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyanoazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of imines and other nitrogen-containing compounds.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form various heterocyclic structures, which are valuable in medicinal chemistry.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Electrophiles: Alkyl halides, acyl halides

Catalysts: Lewis acids, transition metal catalysts

Major Products Formed:

- Amides, esters, thioesters

- Imines, nitriles

- Heterocyclic compounds

Applications De Recherche Scientifique

3-Cyanoazetidine-1-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 3-Cyanoazetidine-1-carbonyl chloride is primarily driven by its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts. The cyano group can participate in various addition and substitution reactions, facilitating the formation of diverse chemical structures. These reactive sites enable the compound to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .

Comparaison Avec Des Composés Similaires

- Azetidine-3-carboxylic acid

- 3-Haloazetidines

- Aziridines

Comparison: 3-Cyanoazetidine-1-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which impart distinct reactivity compared to other azetidine derivatives. While azetidine-3-carboxylic acid and 3-haloazetidines are valuable intermediates in organic synthesis, the dual functionality of 3-Cyanoazetidine-1-carbonyl chloride allows for more diverse chemical transformations and applications .

Activité Biologique

3-Cyanoazetidine-1-carbonyl chloride is a member of the azetidine family, which are four-membered cyclic amines known for their unique structural properties and diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

3-Cyanoazetidine-1-carbonyl chloride is characterized by the presence of a cyano group and a carbonyl chloride functional group. These functionalities contribute to its reactivity and potential interactions with biological targets. The molecular formula is C6H6ClN2O, with a molecular weight of approximately 158.58 g/mol.

Antimicrobial Activity

Research indicates that azetidine derivatives, including 3-cyanoazetidine-1-carbonyl chloride, exhibit significant antimicrobial properties. A study demonstrated that related azetidine compounds can act as effective antibacterial agents against various strains, suggesting that 3-cyanoazetidine-1-carbonyl chloride may possess similar activity .

Antimalarial Activity

A bicyclic azetidine compound derived from azetidine structures was reported to have in vivo antimalarial activity, with an EC50 value of 15 nM. This highlights the potential of azetidines as templates for developing antimalarial drugs, with implications for the biological activity of 3-cyanoazetidine-1-carbonyl chloride in this context .

Peptidomimetics

The versatility of azetidines in medicinal chemistry is further exemplified by their role as peptidomimetics. The incorporation of 3-cyanoazetidine-1-carbonyl chloride into peptide-like structures can enhance bioactivity and stability, making it a candidate for drug development targeting peptide-related pathways .

The biological activity of 3-cyanoazetidine-1-carbonyl chloride can be attributed to its ability to interact with various biological targets through nucleophilic attack facilitated by the carbonyl chloride group. This reactivity allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.